molecular formula C16H14N2O2 B1677162 Miroprofen CAS No. 55843-86-2

Miroprofen

Cat. No. B1677162
Key on ui cas rn: 55843-86-2
M. Wt: 266.29 g/mol
InChI Key: OJGQFYYLKNCIJD-UHFFFAOYSA-N
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Patent
US03978071

Procedure details

A mixture of 8 g of ethyl 2-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-propionate, 50 ml of ethanol, 1.4 g of sodium hydroxide and 10 ml of water is heated under reflux for 2 hours. The ethanol is distilled off under reduced pressure, and the residue is dissolved in water. The solution is adjusted to pH 6 by addition of dilute hydrochloric acid. The crystalline precipitate is filtered off, washed with water, and recrystallized from methanol to give 4 g of 2-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]propionic acid as colorless crystals melting at 244°-246°C with decomposition. The corresponding hydrochloride melts at 210°-211°C.
Name
ethyl 2-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-propionate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([C:10]2[CH:15]=[CH:14][C:13]([CH:16]([CH3:22])[C:17]([O:19]CC)=[O:18])=[CH:12][CH:11]=2)=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.C(O)C.[OH-].[Na+]>O>[N:1]1[C:2]([C:10]2[CH:15]=[CH:14][C:13]([CH:16]([CH3:22])[C:17]([OH:19])=[O:18])=[CH:12][CH:11]=2)=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12 |f:2.3|

Inputs

Step One
Name
ethyl 2-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-propionate
Quantity
8 g
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)C2=CC=C(C=C2)C(C(=O)OCC)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The ethanol is distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
ADDITION
Type
ADDITION
Details
The solution is adjusted to pH 6 by addition of dilute hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)C2=CC=C(C=C2)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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